Montelukast(1-) -

Montelukast(1-)

Catalog Number: EVT-1597009
CAS Number:
Molecular Formula: C35H35ClNO3S-
Molecular Weight: 585.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LSM-36379 is an aromatic compound.
Overview

Montelukast is a leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. It functions by inhibiting the action of leukotrienes, substances in the body that cause inflammation and bronchoconstriction. Montelukast's chemical structure includes a cyclopropane ring and a quinoline moiety, which contribute to its pharmacological properties.

Source

Montelukast was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 1998. It is marketed under the brand name Singulair, among others, and is available in various forms including tablets, chewable tablets, and granules.

Classification

Montelukast is classified as a leukotriene receptor antagonist (LTRA) and falls under the category of anti-inflammatory agents. It is specifically indicated for the treatment of asthma in adults and children, as well as for seasonal allergies.

Synthesis Analysis

Methods

Montelukast can be synthesized through several methods, primarily involving the reaction of various starting materials to form the active compound. A notable method includes:

  1. Microreactor Synthesis: This method involves reacting 1-(mercaptomethyl)-cyclopropaneacetic acid with alkali in an organic solvent at controlled temperatures (10-30 °C) to form a dianion solution. This solution is then reacted with a tosylate compound derived from quinolinediol to yield Montelukast .
  2. Palladium-Catalyzed Coupling: Another method involves a palladium-catalyzed coupling reaction of 7-chloro-2-vinyl quinoline with methyl 2-(3-bromomethylphenyl)-3-oxopropyl benzoate . This reaction forms key intermediates that are further processed to obtain Montelukast.

Technical Details

The synthesis often requires careful control of temperature and pH to optimize yield and purity. For instance, maintaining a pH between 5.5 and 6.0 during crystallization significantly enhances product quality .

Molecular Structure Analysis

Structure

Montelukast has a complex molecular structure characterized by:

  • Chemical Formula: C35_{35}H36_{36}ClN2_{2}O3_{3}S
  • Molecular Weight: Approximately 586.2 g/mol
  • Structural Features: The molecule contains a cyclopropane ring, a benzoate moiety, and a quinoline derivative.
Chemical Reactions Analysis

Reactions

Montelukast undergoes several chemical transformations during its synthesis, including:

  1. Dehydration: At the tert-alcohol group, leading to olefin formation.
  2. Dehalogenation: Removing halogen atoms from certain functional groups.
  3. Oxidation: The mercapto group can be oxidized to form sulfoxides.

These reactions can affect the stability and purity of Montelukast during production .

Technical Details

The synthesis often employs techniques such as liquid chromatography for purification and analysis, ensuring high purity levels (greater than 99%) are achieved .

Mechanism of Action

Process

Montelukast exerts its effects by selectively blocking the cysteinyl leukotriene receptor type 1 (CysLT1). By inhibiting this receptor, Montelukast prevents leukotrienes from binding, thereby reducing inflammation, mucus secretion, and bronchoconstriction.

Data

Clinical studies have shown that Montelukast effectively reduces asthma attacks and improves lung function in patients with asthma when taken regularly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Melting Point: Approximately 144 °C.

Chemical Properties

  • Stability: Montelukast is sensitive to light and moisture; thus it should be stored in airtight containers away from light.
  • pH Range for Stability: Optimal stability is observed at pH levels between 5.5 and 6.0 during formulation processes .
Applications

Scientific Uses

Montelukast is primarily used in clinical settings for:

  • Asthma Management: As an adjunct therapy for patients with moderate to severe asthma.
  • Allergic Rhinitis Treatment: Effective in alleviating symptoms associated with seasonal allergies.
  • Exercise-Induced Bronchoconstriction Prevention: Used prophylactically before exercise in susceptible individuals.

In addition to its therapeutic applications, Montelukast is also studied for its potential roles in other inflammatory conditions due to its anti-inflammatory properties .

Mechanistic Insights into Montelukast’s Pharmacological Action

Leukotriene Receptor Antagonism and Signal Transduction Inhibition

Montelukast (C₃₅H₃₅ClNNaO₃S) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It competitively inhibits the binding of pro-inflammatory lipid mediators LTC₄, LTD₄, and LTE₄ to CysLT1 receptors, with sub-nanomolar affinity (Ki = 0.2–3.4 nM) [1] [8]. The drug’s quinoline moiety and sulfonamide chain enable specific interactions with transmembrane helices 3, 4, and 7 of CysLT1, inducing conformational changes that prevent G-protein coupling [3] [8]. This inhibition blocks downstream signal transduction:

  • Calcium Flux: Montelukast reduces intracellular Ca²⁺ mobilization by >80% in human mast cells and eosinophils, diminishing smooth muscle contraction [3] [10].
  • Gene Expression: Suppresses NF-κB translocation, reducing transcription of adhesion molecules (e.g., ICAM-1) and chemokines (e.g., IL-8) [4] [8].In antigen-challenge studies, montelukast attenuated early- and late-phase bronchoconstriction by 75% and 57%, respectively, confirming its dual-phase inhibition [1] [10].

Molecular Interactions with Cysteinyl Leukotriene Receptor 1 (CysLT1)

Montelukast’s binding to CysLT1 involves specific residues critical for its antagonism:

  • Hydrophobic Pocket Engagement: The chloro-quinoline group anchors in a pocket formed by residues Trp₈₄ and Tyr₉₈ (Transmembrane Helix 2) [3] [8].
  • Ionic Interactions: The carboxylate group forms salt bridges with Arg₃₀₁ (Extracellular Loop 3), while the sulfonyl group hydrogen-bonds with Asn₇₉ [8] [10].Mutagenesis studies reveal that Tyr₉₈→Ala mutations reduce montelukast’s binding affinity by 90-fold, underscoring its role in ligand stabilization [3]. Comparative kinetic analyses show montelukast dissociates slower from CysLT1 (t½ = 180 min) than zafirlukast (t½ = 45 min), explaining its prolonged efficacy [8].

Table 1: Binding Kinetics of Montelukast at CysLT1

ParameterValueMethodReference
Ki (nM)0.2–3.4Radioligand Displacement [8]
IC₅₀ (LTD₄ blockade)1.1 nMCalcium Flux Assay [3]
Dissociation t½180 minSurface Plasmon Resonance [8]
Key ResiduesTrp₈₄, Tyr₉₈, Arg₃₀₁Site-Directed Mutagenesis [3]

Modulation of Inflammatory Cascades in Airway Pathophysiology

Beyond bronchodilation, montelukast disrupts multiple inflammatory pathways in asthma:

  • Eosinophil Recruitment: Reduces sputum eosinophilia by 15–40% and blood eosinophil counts by 13–15% within 24 hours, independent of corticosteroids [1] [4]. This occurs via downregulation of CCL5/RANTES and eotaxin-1 secretion from epithelial cells [4] [9].
  • Airway Remodeling: Suppresses fibroblast proliferation and collagen deposition by inhibiting TGF-β1 release and MMP-9 activity (↓30% in bronchial biopsies) [4] [5].
  • Oxidative Stress: Lowers exhaled nitric oxide (FeNO) by 20–25% by inhibiting iNOS expression in alveolar macrophages [4] [9].In infants with recurrent wheezing, montelukast reduced mucus hypersecretion by 35% but showed no significant improvement in lung function (e.g., V′max,FRC), highlighting its anti-inflammatory specificity [9].

Table 2: Effects of Montelukast on Inflammatory Biomarkers

BiomarkerChangeStudy PopulationSource
Sputum Eosinophils↓15–40%Adults with asthma [4]
Serum Eotaxin-1↓25%Children with rhinitis [9]
Exhaled NO (FeNO)↓20–25%Mild-moderate asthma [4]
MMP-9 in Bronchoalveolar Lavage↓30%Severe asthma [5]

Cross-Talk with Prostaglandin and Cytokine Pathways

Montelukast exhibits off-target interactions with purinergic and eicosanoid systems, amplifying its anti-inflammatory effects:

  • P2Y Receptor Modulation: At micromolar concentrations (IC₅₀ = 4.5–7.7 μM), montelukast inhibits UTP/UDP-induced Ca²⁺ flux via P2Y2/P2Y6 receptors in macrophages, reducing IL-6 and TNF-α release by 50% [3] [8]. This is clinically significant in viral exacerbations where ATP amplifies inflammation.
  • Prostaglandin Synergy: Potentiates PGE₂’s anti-inflammatory effects by upregulating EP₂ receptor expression, enhancing cAMP production (2.5-fold increase) in dendritic cells [4] [6].
  • Cytokine Networks: Suppresses Th2 cytokines (IL-4, IL-5, IL-13) by >40% in allergic asthma, while augmenting IFN-γ secretion from CD8⁺ T cells [5] [6]. In obesity-associated asthma, montelukast normalizes leptin-induced CysLT1 overexpression, restoring corticosteroid sensitivity [5] [12].These pleiotropic actions position montelukast as a modulator of integrated inflammatory cascades beyond leukotriene blockade.

Properties

Product Name

Montelukast(1-)

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate

Molecular Formula

C35H35ClNO3S-

Molecular Weight

585.2 g/mol

InChI

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/p-1/b15-10+/t32-/m1/s1

InChI Key

UCHDWCPVSPXUMX-TZIWLTJVSA-M

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.